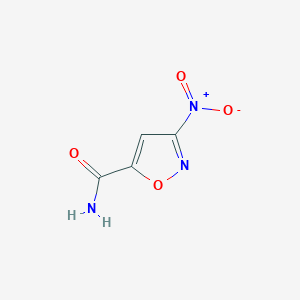

3-Nitroisoxazole-5-carboxamide

Descripción general

Descripción

3-Nitroisoxazole-5-carboxamide is a heterocyclic compound featuring a five-membered isoxazole ring with a nitro group at the third position and a carboxamide group at the fifth position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with primary nitro compounds. For instance, the reaction of an aldehyde with a primary nitro compound in a 1:2 molar ratio can lead to the formation of isoxazole derivatives . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide .

Industrial Production Methods: Industrial production often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and provide a sustainable approach to synthesizing isoxazole derivatives.

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitroisoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can be substituted by nucleophiles in aromatic nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as aliphatic diamines and disulfides are used under optimized conditions to achieve desired products.

Major Products:

- Reduction of the nitro group leads to the formation of amino derivatives.

- Substitution reactions yield various functionalized isoxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have demonstrated that isoxazole derivatives, including 3-nitroisoxazole-5-carboxamide, exhibit significant anticancer properties. For instance, derivatives of isoxazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study highlighted the synthesis of N-phenyl-5-carboxamidyl isoxazoles, which showed potent cytotoxic activity against various cancer cell lines, including colon cancer cells . Another notable example includes the development of compounds targeting FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia, where specific isoxazole derivatives led to tumor regression in xenograft models .

Neuroprotective Properties

Recent research has indicated that 3-nitroisoxazole derivatives can act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. These compounds have been shown to enhance kainate-induced currents significantly, suggesting their potential as neuroprotective agents . This modulation could lead to advancements in treating neurodegenerative diseases.

Synthetic Methodologies

Synthesis of Isoxazole Derivatives

The synthesis of this compound serves as a precursor for various functionalized isoxazole derivatives. The compound can be utilized in reactions involving electrophilic alkenes and nucleophiles to produce a wide range of substituted isoxazoles with diverse biological activities . Its ability to undergo regioselective functionalization allows for the creation of complex molecules that can be tailored for specific applications.

Reactivity Studies

Studies have shown that the reactivity of this compound can be enhanced through the introduction of various functional groups. For example, the compound can react with aromatic aldehydes to yield new derivatives that possess improved pharmacological profiles . This versatility makes it an attractive building block in synthetic organic chemistry.

Biological Research Applications

Antioxidant Activity

Research has indicated that certain isoxazole derivatives exhibit antioxidant properties, which are essential for combating oxidative stress in biological systems. The incorporation of the nitro group into the isoxazole framework has been linked to enhanced antioxidant activity, making these compounds valuable for developing therapeutic agents against oxidative damage .

Antiviral Activity

Emerging studies suggest that 3-nitroisoxazole derivatives may possess antiviral properties. The structural features of these compounds allow them to interact with viral proteins or nucleic acids, potentially inhibiting viral replication . This area remains ripe for further exploration and could lead to novel antiviral therapies.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Nitroisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of AMPA receptors, enhancing their activity by binding to the receptor’s ligand-binding domain . This interaction is facilitated by the compound’s ability to form stable complexes with the receptor, leading to neuroprotective effects.

Comparación Con Compuestos Similares

Isoxazole-3-carboxamide: Shares the isoxazole ring but differs in the position and type of substituents.

5-Nitroisoxazole: Lacks the carboxamide group but has similar reactivity due to the nitro group.

Uniqueness: 3-Nitroisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate AMPA receptors sets it apart from other isoxazole derivatives .

Actividad Biológica

3-Nitroisoxazole-5-carboxamide, a derivative of isoxazole, has garnered attention in recent pharmacological research due to its diverse biological activities, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

This compound features a nitro group that is pivotal for its biological activity. The presence of this nitro group is associated with the generation of reactive oxygen species (ROS), which play a significant role in the compound's trypanocidal effects. The compound's structure allows it to interact effectively with the active site of crucial enzymes such as cruzipain, which is essential for the metabolism of T. cruzi.

Key Mechanisms:

- Generation of ROS : The nitro group facilitates oxidative stress within the parasite, leading to cell damage and death .

- Enzyme Inhibition : Interaction with cruzipain disrupts metabolic pathways in T. cruzi, enhancing its trypanocidal activity .

Biological Activity Against Trypanosoma cruzi

Recent studies have quantitatively assessed the effectiveness of this compound against various forms of T. cruzi. The compound demonstrates varying levels of efficacy depending on the parasite's life stage.

Efficacy Data

| Compound | Trypanocidal Activity (%) | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 52 ± 4 (epimastigote) | 1.13 | 161 |

| Nifurtimox (control) | 70 ± 5 (epimastigote) | 0.5 | - |

The data indicates that while this compound exhibits significant trypanocidal activity against the epimastigote form, its effectiveness diminishes against the trypomastigote form . This differential activity underscores the need for further structural modifications to enhance efficacy.

Case Studies and Research Findings

Study 1: Assessment of Nitroisoxazole Derivatives

A comprehensive study evaluated various nitroisoxazole derivatives, including this compound, for their trypanocidal properties. The study found that compounds with larger substituents and enhanced lipophilicity exhibited improved activity against T. cruzi .

Study 2: Mechanistic Insights

Research highlighted that the interaction of this compound with cruzipain involves hydrogen bonding and hydrophobic contacts, which are critical for its biological activity. The study utilized molecular docking simulations to elucidate these interactions, revealing that modifications to the compound could further enhance its binding affinity and selectivity .

Propiedades

IUPAC Name |

3-nitro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c5-4(8)2-1-3(6-11-2)7(9)10/h1H,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRDBWSKPRIDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673113 | |

| Record name | 3-Nitro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224594-00-6 | |

| Record name | 3-Nitro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.